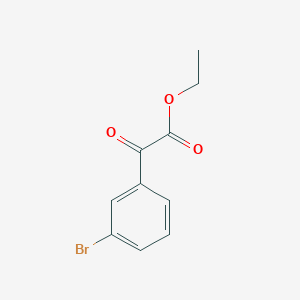

Ethyl 2-(3-bromophenyl)-2-oxoacetate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPWKTIUMGLHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482539 | |

| Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-80-2 | |

| Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining ethyl 2-(3-bromophenyl)-2-oxoacetate, a key intermediate in various pharmaceutical and organic synthesis applications. The document details established protocols, presents quantitative data for comparison, and outlines the logical workflows for each major synthetic route.

Introduction

Ethyl 2-(3-bromophenyl)-2-oxoacetate, also known as ethyl 3-bromobenzoylformate, is an alpha-keto ester derivative of bromobenzene. Its structure, featuring a reactive ketone and an ester functional group, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of the bromine atom on the phenyl ring at the meta position offers a handle for further functionalization through various cross-coupling reactions. This guide will explore the three most prominent and practical methods for the synthesis of this important compound.

Core Synthetic Strategies

The synthesis of ethyl 2-(3-bromophenyl)-2-oxoacetate can be approached through several key disconnection strategies. The most common and industrially scalable methods include:

-

Friedel-Crafts Acylation: The direct acylation of bromobenzene with an appropriate acylating agent.

-

Grignard Reaction: The reaction of a Grignard reagent derived from 3-bromobenzaldehyde with an oxalate derivative.

-

Oxidation of a Precursor Alcohol: The oxidation of the corresponding α-hydroxy ester, ethyl 3-bromomandelate.

Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following sections will provide a detailed examination of each approach.

Method 1: Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this case, bromobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

-

Bromobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Once the addition of bromobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. This will quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(3-bromophenyl)-2-oxoacetate.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically 60-75% | General Friedel-Crafts Acylation literature |

| Reaction Time | 3-5 hours | [1][2] |

| Purity | >95% after purification | General analytical data |

Logical Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Method 2: Grignard Reaction

This approach involves the preparation of a Grignard reagent from 3-bromobenzaldehyde, which then reacts with diethyl oxalate to form the desired α-keto ester.

Experimental Protocol

Part A: Preparation of 3-bromophenylmagnesium bromide

Materials:

-

3-Bromobenzaldehyde

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small amount of a solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the Grignard reagent formation.

-

Once the reaction has initiated, add the remaining solution of 3-bromobenzaldehyde dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of 3-bromophenylmagnesium bromide is used directly in the next step.

Part B: Reaction with Diethyl Oxalate

Materials:

-

3-bromophenylmagnesium bromide solution (from Part A)

-

Diethyl oxalate

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ice

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent (from Part A) to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding saturated ammonium chloride solution while cooling the flask in an ice bath.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically 50-65% | General Grignard Reaction literature |

| Reaction Time | 3-4 hours | General Grignard Reaction literature |

| Purity | >95% after purification | General analytical data |

Logical Workflow Diagram

Caption: Grignard Reaction Workflow.

Method 3: Oxidation of Ethyl 3-Bromomandelate

This method involves the synthesis of the precursor alcohol, ethyl 3-bromomandelate, followed by its oxidation to the desired α-keto ester.

Experimental Protocol

Part A: Synthesis of Ethyl 3-Bromomandelate

This intermediate can be prepared by the reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate (if available) or, more commonly, from 3-bromobenzaldehyde via a cyanohydrin formation followed by hydrolysis and esterification.

Part B: Oxidation of Ethyl 3-Bromomandelate

Materials:

-

Ethyl 3-bromomandelate

-

Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure (using PCC):

-

In a round-bottom flask, dissolve ethyl 3-bromomandelate (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the filtrates and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically 80-95% for the oxidation step | General Oxidation literature |

| Reaction Time | 2-4 hours for the oxidation step | General Oxidation literature |

| Purity | >95% after purification | General analytical data |

Logical Workflow Diagram

Caption: Oxidation Workflow.

Conclusion

The synthesis of ethyl 2-(3-bromophenyl)-2-oxoacetate can be effectively achieved through several reliable methods. The Friedel-Crafts acylation offers the most direct route, although it requires careful handling of the Lewis acid catalyst and the acylating agent. The Grignard reaction provides a solid alternative, particularly when the corresponding aldehyde is readily available, but necessitates anhydrous conditions and careful temperature control. The oxidation of ethyl 3-bromomandelate is a high-yielding final step, but the overall efficiency of this route depends on the accessibility of the precursor alcohol.

The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and expertise available in the laboratory. For large-scale production, the Friedel-Crafts acylation is often preferred due to its directness. For smaller-scale research purposes, the Grignard or oxidation routes may offer more flexibility. This guide provides the necessary foundational information for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate

CAS Number: 62123-80-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-bromophenyl)-2-oxoacetate, a versatile building block in organic synthesis. The document details its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols and spectroscopic data are presented to assist researchers in its practical application.

Introduction

Ethyl 2-(3-bromophenyl)-2-oxoacetate, also known as Ethyl 3-bromobenzoylformate, is an organic compound featuring an α-keto ester functional group and a brominated phenyl ring.[1][2] This unique combination of reactive sites—the electrophilic ketone and ester carbonyls, and the bromine atom which can participate in various cross-coupling and substitution reactions—makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] Its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemicals, where it serves as a precursor to a wide range of biologically active molecules.[1]

Physicochemical Properties

The key physical and chemical properties of Ethyl 2-(3-bromophenyl)-2-oxoacetate are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 62123-80-2 | [1][3][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][3] |

| Molecular Weight | 257.08 g/mol | [3][4] |

| IUPAC Name | ethyl 2-(3-bromophenyl)-2-oxoacetate | - |

| Synonyms | ETHYL 3-BROMOBENZOYL FORMATE, 3-Bromo-oxo-benzeneacetic acid ethyl ester | [2][5][6] |

| Appearance | Not specified; related compounds are often colorless to yellow liquids. | [7] |

| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C. | [3] |

| Solubility | Expected to be soluble in common organic solvents. | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing aryl α-keto esters like Ethyl 2-(3-bromophenyl)-2-oxoacetate is through the Friedel-Crafts acylation of an aromatic ring.[2] This involves the reaction of an arene (in this case, bromobenzene) with an acylating agent derived from oxalic acid, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

Proposed Synthesis Workflow: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[5][8] Researchers should perform small-scale trials to optimize conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C to facilitate the formation of the acylium ion.

-

Addition of Arene: Add bromobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Chemical Reactivity and Applications

The reactivity of Ethyl 2-(3-bromophenyl)-2-oxoacetate is dominated by its three key functional groups: the ketone, the ester, and the aryl bromide. This trifunctional nature makes it a highly versatile synthetic intermediate.

-

α-Keto Group: The ketone is highly electrophilic and susceptible to nucleophilic attack. It can undergo a variety of reactions including reductions to form α-hydroxy esters, Wittig-type olefination, and Henry reactions with nitroalkanes to form β-nitro-α-hydroxy esters.[1]

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromophenyl)-2-oxoacetic acid. It can also undergo transesterification or be converted to an amide.

-

Aryl Bromide: The bromine atom on the phenyl ring is a key site for modification. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position of the phenyl ring.

Reactivity Pathways

Caption: Key reactivity pathways for Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Application in Drug Discovery

The α-keto ester moiety is a known pharmacophore and a precursor to many biologically active molecules, including α-hydroxy acids and α-amino acids. The ability to modify the 3-position of the phenyl ring via cross-coupling allows for the creation of large libraries of compounds for screening in drug discovery programs. For instance, coupling with various boronic acids (Suzuki reaction) can generate a diverse set of biaryl compounds, which are common scaffolds in pharmaceuticals.

Spectroscopic Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~8.1 | t | 1H | H-2 (Aryl) |

| ~7.9 | d | 1H | H-6 (Aryl) | |

| ~7.7 | d | 1H | H-4 (Aryl) | |

| ~7.4 | t | 1H | H-5 (Aryl) | |

| 4.46 | q | 2H | -O-CH₂ -CH₃ | |

| 1.43 | t | 3H | -O-CH₂-CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbons | ~185 | C =O (Ketone) |

| ~163 | C =O (Ester) | |

| ~137 | C-4 (Aryl) | |

| ~134 | C-1 (Aryl) | |

| ~132 | C-6 (Aryl) | |

| ~130 | C-5 (Aryl) | |

| ~128 | C-2 (Aryl) | |

| ~123 | C-3 (Aryl, C-Br) | |

| ~63 | -O-CH₂ -CH₃ | |

| ~14 | -O-CH₂-CH₃ |

Note: Predicted shifts are based on additive rules and data from structurally related compounds such as Ethyl 2-oxo-2-phenylacetate and its chloro- and bromo-substituted analogues.[9] Actual experimental values may vary.

Conclusion

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a valuable and versatile chemical intermediate. Its multiple reactive sites provide a platform for a wide array of chemical transformations, making it a powerful tool for synthetic chemists. Its utility in building complex molecular frameworks ensures its continued importance in the development of novel pharmaceuticals and other functional organic materials. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mcat-review.org [mcat-review.org]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. rsc.org [rsc.org]

Spectroscopic Profile of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

IUPAC Name: Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

Molecular Formula: C₁₀H₉BrO₃[1]

-

Molecular Weight: 257.08 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for Ethyl 2-(3-bromophenyl)-2-oxoacetate. These values are derived from literature data for structurally similar compounds and are intended to serve as a reference for spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | t (J ≈ 1.8 Hz) | 1H | H-2' (Ar-H) |

| ~7.95 | dt (J ≈ 7.8, 1.2 Hz) | 1H | H-6' (Ar-H) |

| ~7.70 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-4' (Ar-H) |

| ~7.40 | t (J ≈ 7.9 Hz) | 1H | H-5' (Ar-H) |

| 4.47 | q (J = 7.1 Hz) | 2H | -OCH₂CH₃ |

| 1.43 | t (J = 7.1 Hz) | 3H | -OCH₂CH₃ |

Predicted data is based on analogous compounds like ethyl 2-(3-chlorophenyl)-2-oxoacetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (keto) |

| ~163.5 | C=O (ester) |

| ~137.0 | C-3' (Ar-C) |

| ~134.5 | C-1' (Ar-C) |

| ~132.0 | C-6' (Ar-C) |

| ~130.5 | C-5' (Ar-C) |

| ~128.0 | C-2' (Ar-C) |

| ~123.0 | C-4' (Ar-C) |

| 62.5 | -OCH₂CH₃ |

| 14.0 | -OCH₂CH₃ |

Predicted data is based on analogous compounds and general principles of ¹³C NMR spectroscopy.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (keto) |

| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Br stretch |

Predicted data is based on characteristic group frequencies and data for similar molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Interpretation |

| 256/258 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 183/185 | [M - COOC₂H₅]⁺ |

| 155/157 | [M - COOC₂H₅ - CO]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as Ethyl 2-(3-bromophenyl)-2-oxoacetate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Reactivity Profile of Ethyl 2-(3-bromophenyl)-2-oxoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)-2-oxoacetate, a halogenated aryl-α-ketoester, is a versatile building block in synthetic organic chemistry. Its unique structural features, comprising an aromatic ring substituted with an electron-withdrawing bromine atom, and two adjacent electrophilic carbonyl centers, confer a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of Ethyl 2-(3-bromophenyl)-2-oxoacetate, with a focus on its utility in the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development.

Chemical and Physical Properties

Ethyl 2-(3-bromophenyl)-2-oxoacetate is characterized by the presence of a benzoylformate moiety, where the phenyl ring is substituted with a bromine atom at the meta-position. This substitution pattern influences the electronic properties of the molecule, enhancing the electrophilicity of the two carbonyl carbons.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | --INVALID-LINK-- |

| Molecular Weight | 257.08 g/mol | --INVALID-LINK-- |

| CAS Number | 62123-80-2 | --INVALID-LINK-- |

| Appearance | Not explicitly stated, but related compounds are yellow liquids. | N/A |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Reactivity Profile

The reactivity of Ethyl 2-(3-bromophenyl)-2-oxoacetate is dominated by the two adjacent carbonyl groups and the substituted aromatic ring. The α-ketoester functionality provides two primary sites for nucleophilic attack.

1. Reactivity of the Carbonyl Groups:

The ketone and ester carbonyls are both electrophilic, but the ketone is generally more reactive towards nucleophiles. This allows for selective reactions. Common transformations include:

-

Condensation Reactions: The activated methylene group adjacent to the ester can participate in various condensation reactions.

-

Heterocycle Synthesis: The 1,2-dicarbonyl moiety is an excellent precursor for the synthesis of a wide range of nitrogen-containing heterocycles through condensation with binucleophiles.

2. Reactivity of the Aromatic Ring:

The bromine substituent on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the aromatic core.

Synthetic Applications: Synthesis of Pyrimidine Derivatives

A significant application of Ethyl 2-(3-bromophenyl)-2-oxoacetate is in the synthesis of substituted pyrimidine compounds, which are of great interest in medicinal chemistry due to their diverse biological activities. One prominent synthetic route involves a multicomponent reaction with an amidine and a guanidine derivative.

Experimental Protocol: Synthesis of 2-amino-6-(3-bromophenyl)-5-ethoxycarbonyl-4-hydroxypyrimidine

This procedure outlines a key step in the synthesis of pyrimidine-based compounds with potential therapeutic applications.

Reaction Scheme:

Navigating the Thermal Stability of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the thermal stability of Ethyl 2-(3-bromophenyl)-2-oxoacetate, a topic of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental data on the specific thermal properties of this compound, this document provides a comprehensive overview based on related compounds and established principles of organic chemistry. It outlines the expected behavior of α-keto esters under thermal stress and details the standard experimental protocols for assessing thermal stability.

Executive Summary

Physicochemical Properties of a Related Isomer

To provide some context, the known physicochemical properties of the isomeric compound, Ethyl 2-(4-bromophenyl)-2-oxoacetate, are presented below. While these values do not represent the target compound, they can offer an approximation of its physical characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| Boiling Point | 322 °C |

| Flash Point | 149 °C |

| Density | 1.480 g/cm³ |

| Storage Condition | Room Temperature, Sealed in Dry Conditions |

Note: Data corresponds to Ethyl 2-(4-bromophenyl)-2-oxoacetate and should be used as an estimation only.

General Thermal Stability of α-Keto Esters

α-Keto esters are known to be reactive compounds, and their stability can be influenced by factors such as temperature, light, and the presence of acids or bases. While many α-keto esters can be handled at room temperature, they may undergo decomposition at elevated temperatures. Potential thermal degradation pathways could involve decarboxylation (loss of CO or CO₂) or other rearrangement reactions. The presence of the bromine atom on the phenyl ring may also influence the decomposition pathway.

Proposed Experimental Protocols for Thermal Stability Assessment

To determine the precise thermal stability of Ethyl 2-(3-bromophenyl)-2-oxoacetate, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and onset of decomposition of the compound.

Methodology:

-

A small sample (typically 1-5 mg) of Ethyl 2-(3-bromophenyl)-2-oxoacetate is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flowing at 50 mL/min).

-

The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

The onset temperature of any exothermic event is considered the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

-

A small sample (typically 5-10 mg) of Ethyl 2-(3-bromophenyl)-2-oxoacetate is placed in a TGA sample pan (typically platinum or alumina).

-

The pan is placed on the TGA's microbalance.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The temperature at which a significant mass loss begins is recorded as the onset of decomposition. The percentage of mass loss at different temperatures is also determined.

Visualizing Experimental and Conceptual Frameworks

The following diagrams illustrate the proposed experimental workflow and a conceptual model for the thermal decomposition of α-keto esters.

Conclusion

While a definitive thermal stability profile for Ethyl 2-(3-bromophenyl)-2-oxoacetate requires experimental validation, this guide provides a robust framework for its evaluation. Researchers and drug development professionals are encouraged to employ the outlined DSC and TGA protocols to ascertain the specific thermal properties of this compound. Understanding the thermal stability is paramount for ensuring its quality, safety, and efficacy in its intended applications. The information presented herein, based on the chemistry of α-keto esters, serves as a valuable resource for initiating such studies.

An In-depth Technical Guide to the Solubility of Ethyl 2-(3-bromophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines theoretical predictions based on the compound's structure, qualitative information from related compounds, and standardized experimental protocols for determining solubility.

Introduction to Ethyl 2-(3-bromophenyl)-2-oxoacetate

Ethyl 2-(3-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C₁₀H₉BrO₃. Its structure features a bromophenyl group attached to an ethyl ester of a glyoxylic acid, incorporating both aromatic and aliphatic ester functionalities. This structure is of interest in medicinal chemistry and organic synthesis as a building block for more complex molecules. Understanding its solubility is critical for its use in reaction chemistry, purification processes such as recrystallization, and formulation for biological screening.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and the principle of "like dissolves like." The structure of Ethyl 2-(3-bromophenyl)-2-oxoacetate contains:

-

A polar α-ketoester group: This region can act as a hydrogen bond acceptor.

-

An aromatic bromophenyl ring: This part of the molecule is largely nonpolar and hydrophobic.

This combination suggests that the compound will exhibit moderate polarity.

Qualitative Solubility Predictions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polar ketoester group. The nonpolar aromatic ring will contribute to some interaction, but the overall polarity mismatch will limit solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF): These solvents are likely to be effective at dissolving Ethyl 2-(3-bromophenyl)-2-oxoacetate. They can interact with the polar parts of the molecule without the competing hydrogen bonding that occurs in protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The compound is expected to have moderate to good solubility in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the oxygen atoms of the ester and ketone. However, its solubility in water is predicted to be low. For the related compound, ethyl benzoylformate, the water solubility is reported as 1143 mg/L at 25°C[1][2][3][4]. The addition of a bromine atom is expected to slightly decrease the aqueous solubility due to the increase in molecular weight and hydrophobicity.

Estimated Solubility Data

While specific experimental data for Ethyl 2-(3-bromophenyl)-2-oxoacetate is scarce, the following table provides an estimated qualitative and semi-quantitative solubility profile in common laboratory solvents based on chemical principles and data for analogous structures.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Limited by the large hydrophobic bromophenyl group. |

| Methanol / Ethanol | Polar Protic | Soluble | The alcohol can hydrogen bond with the keto-ester group. |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to dissolve the compound. |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, it is a good solvent for other esters. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | Effective at dissolving moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | A good general solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Soluble | Its polarity is suitable for dissolving this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature provides some interaction, but the polarity is too low. |

| Hexane | Nonpolar | Insoluble | Significant polarity mismatch between the solvent and the polar functional groups of the solute. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like Ethyl 2-(3-bromophenyl)-2-oxoacetate in a given solvent.

Objective: To determine the saturation solubility of Ethyl 2-(3-bromophenyl)-2-oxoacetate in a specific solvent at a controlled temperature.

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 2-(3-bromophenyl)-2-oxoacetate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Determine the concentration of Ethyl 2-(3-bromophenyl)-2-oxoacetate in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for experimental solubility determination.

Conclusion

References

A Technical Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate for Chemical Research and Development

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in Ethyl 2-(3-bromophenyl)-2-oxoacetate (CAS No. 62123-80-2). It details the compound's properties, commercial availability, and key technical data to support its application in synthesis and research.

Compound Overview

Ethyl 2-(3-bromophenyl)-2-oxoacetate, also known as Ethyl 3-bromobenzoylformate, is a keto-ester derivative of benzene.[1][2] Its chemical structure, featuring a bromine substituent on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules in pharmaceutical development. The compound's reactivity is centered around the ketone and ester functional groups, allowing for a variety of chemical transformations.

Chemical Structure:

-

IUPAC Name: ethyl 2-(3-bromophenyl)-2-oxoacetate

-

Synonyms: ETHYL 3-BROMOBENZOYL FORMATE, 3-Bromo-oxo-benzeneacetic acid ethyl ester[1][2]

Commercial Suppliers and Physical Properties

Ethyl 2-(3-bromophenyl)-2-oxoacetate is available from various chemical suppliers. The quality and specifications can vary, so it is crucial to consult the supplier's certificate of analysis. Below is a summary of typical product specifications compiled from several commercial sources.

Table 1: Supplier Specifications for Ethyl 2-(3-bromophenyl)-2-oxoacetate

| Parameter | ChemScene[1] | BLDpharm[3] |

| CAS Number | 62123-80-2 | 62123-80-2 |

| Purity | 95+% | >95% (Typical) |

| Molecular Formula | C₁₀H₉BrO₃ | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol | 257.08 g/mol |

| MDL Number | - | MFCD07698676 |

| Storage | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C |

| Shipping | Room temperature in continental US; may vary elsewhere. | - |

Note: Data is aggregated from publicly available supplier information. Always refer to the specific lot's Certificate of Analysis for precise data.

Table 2: Physicochemical Data for Ethyl 2-(Aryl)-2-oxoacetate Derivatives

| Property | Value (for 4-bromo isomer) | Reference |

| Physical Form | Yellow Liquid | |

| Boiling Point | 322°C | [4] |

| Density | 1.480 g/cm³ | [4] |

| Flash Point | 149°C | [4] |

| Refractive Index | 1.546 | [4] |

Note: The data in this table is for the related para-isomer, Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7), and should be used as an estimation only.

Representative Experimental Protocol: Synthesis

While specific protocols for Ethyl 2-(3-bromophenyl)-2-oxoacetate are proprietary, a general method for the production of 2-aryl-2-oxo-acetate esters involves a two-step process from an arylmethyl halide.[5] The following is a representative methodology based on this general approach.

General Synthesis of 2-Aryl-2-oxo-acetate Esters [5]

-

Step 1: Carbonylation to form Aryl-acetate Ester

-

An arylmethyl halide (e.g., 3-bromobenzyl halide) is reacted with carbon monoxide and an alcohol (e.g., ethanol) in the presence of a suitable catalyst.

-

This reaction typically proceeds under pressure and at an elevated temperature.

-

The product of this step is the corresponding aryl-acetate ester (e.g., ethyl 2-(3-bromophenyl)acetate).

-

-

Step 2: Oxidation to 2-Aryl-2-oxo-acetate Ester

-

The aryl-acetate ester from Step 1 is then subjected to oxidation.

-

This can be achieved using oxygen or air, often with a catalyst to facilitate the reaction.[5]

-

The oxidation specifically targets the α-carbon of the ester, converting the methylene group to a carbonyl group.

-

The final product, Ethyl 2-(3-bromophenyl)-2-oxoacetate, is then purified using standard laboratory techniques such as distillation or chromatography.

-

Workflow Diagrams

The following diagrams illustrate the general synthesis pathway and a typical quality control workflow for a chemical intermediate like Ethyl 2-(3-bromophenyl)-2-oxoacetate.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 2-(3-bromophenyl)-2-oxoacetate | C10H9BrO3 | CID 12252915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 62123-80-2|Ethyl 2-(3-bromophenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google Patents [patents.google.com]

Application Notes and Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a versatile bifunctional building block in organic synthesis. Its α-ketoester moiety serves as a reactive electrophile, participating in a variety of condensation and cyclization reactions. The presence of a bromine atom on the phenyl ring at the meta-position offers a valuable site for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides an overview of its documented applications in the synthesis of heterocyclic compounds, along with experimental protocols and relevant data.

Introduction

α-Ketoesters are important intermediates in organic synthesis, valued for their dual reactivity which allows for the construction of diverse molecular scaffolds. Ethyl 2-(3-bromophenyl)-2-oxoacetate combines the reactivity of an α-ketoester with the synthetic utility of an aryl bromide. The electron-withdrawing nature of the keto and ester groups activates the phenyl ring, while the bromine atom can be readily transformed into other functional groups using modern catalytic methods. These features make it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| CAS Number | 62123-80-2 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Storage | Sealed in dry, 2-8°C |

Applications in Heterocyclic Synthesis

While specific documented applications of Ethyl 2-(3-bromophenyl)-2-oxoacetate are not abundant in readily available literature, its structural motifs are found in precursors for various heterocyclic systems. The following sections detail potential and analogous synthetic routes where this reagent could be employed.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. A common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Ethyl 2-(3-bromophenyl)-2-oxoacetate can serve as the dicarbonyl component in this reaction.

Reaction Scheme:

Figure 1: Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.

Experimental Protocol (General Procedure):

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add Ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq).

-

The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | 78 | 4 | 85 |

| 2 | Acetic Acid | 100 | 2 | 92 |

Note: This data is hypothetical and serves as a guideline. Actual results may vary.

Synthesis of Pyrrole Derivatives

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. While Ethyl 2-(3-bromophenyl)-2-oxoacetate is not a 1,4-dicarbonyl compound itself, it can be a precursor to intermediates suitable for pyrrole synthesis. For instance, it can react with compounds containing an active methylene group and an amino group. A more direct, though less common, approach could involve a multi-component reaction.

Reaction Scheme (Conceptual):

Figure 2: Conceptual synthesis of a pyrrole derivative.

Experimental Protocol (General Multicomponent Reaction):

-

In a round-bottom flask, combine Ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq), an amine (1.0 eq), and a compound with an active methylene group (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

-

A catalyst, such as a Lewis acid or a Brønsted acid, may be added.

-

The mixture is stirred, and the temperature is adjusted as needed (from room temperature to reflux).

-

Monitor the reaction by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired pyrrole derivative.

Further Functionalization via Cross-Coupling

The bromine atom on the phenyl ring of Ethyl 2-(3-bromophenyl)-2-oxoacetate and its derivatives provides a handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, greatly increasing the molecular diversity accessible from this starting material.

Workflow for Synthesis and Functionalization:

Figure 3: General workflow for synthesis and subsequent functionalization.

Conclusion

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a promising building block for the synthesis of complex organic molecules, particularly heterocycles of medicinal interest. Its dual reactivity allows for the construction of core heterocyclic scaffolds, while the bromo substituent enables late-stage functionalization to generate diverse libraries of compounds for drug discovery and development. Further exploration of its reactivity in various multicomponent and named reactions is warranted to fully exploit its synthetic potential.

Application Notes & Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate as a Versatile Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(3-bromophenyl)-2-oxoacetate is a highly valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring an α-ketoester moiety and a synthetically malleable bromophenyl group, makes it an ideal precursor for a diverse range of heterocyclic compounds. The 1,2-dicarbonyl system readily participates in condensation reactions, while the bromine atom provides a handle for subsequent cross-coupling modifications. These attributes position it as a key starting material in the synthesis of pharmacologically relevant scaffolds, enabling the generation of compound libraries for drug discovery and development. This document provides detailed protocols for the synthesis of quinoxaline and imidazole derivatives, highlighting the utility of this precursor.

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds, including anticancer and antimicrobial agents. They are typically synthesized via the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] Ethyl 2-(3-bromophenyl)-2-oxoacetate serves as an excellent 1,2-dicarbonyl synthon for this transformation.

General Reaction Scheme:

The reaction involves the acid-catalyzed condensation of ethyl 2-(3-bromophenyl)-2-oxoacetate with a substituted o-phenylenediamine, followed by cyclization and aromatization to yield the corresponding 2-(3-bromophenyl)quinoxalin-3(4H)-one.

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)quinoxalin-3(4H)-one

-

Reagent Preparation: To a 100 mL round-bottom flask, add ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq, 2.57 g, 10 mmol) and o-phenylenediamine (1.0 eq, 1.08 g, 10 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure quinoxaline derivative.

Data Presentation

The following table summarizes representative data for the synthesis of various quinoxaline derivatives using this protocol with substituted o-phenylenediamines.

| Entry | R-Group (in Diamine) | Product Name | Reaction Time (h) | Yield (%) |

| 1 | H | 2-(3-Bromophenyl)quinoxalin-3(4H)-one | 2.5 | 91 |

| 2 | 4-CH₃ | 6-Methyl-2-(3-bromophenyl)quinoxalin-3(4H)-one | 3.0 | 88 |

| 3 | 4-Cl | 6-Chloro-2-(3-bromophenyl)quinoxalin-3(4H)-one | 3.0 | 93 |

| 4 | 4-NO₂ | 6-Nitro-2-(3-bromophenyl)quinoxalin-3(4H)-one | 4.0 | 85 |

Application 2: Synthesis of Trisubstituted Imidazole Derivatives

Imidazoles are fundamental heterocyclic cores present in many essential biological molecules, including the amino acid histidine, and are features of many blockbuster drugs. The Debus-Radziszewski reaction is a classic and powerful multi-component method for synthesizing substituted imidazoles.[3] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.

General Reaction Scheme (Radziszewski Synthesis):

Ethyl 2-(3-bromophenyl)-2-oxoacetate acts as the 1,2-dicarbonyl component in this three-component reaction, condensing with an aldehyde and ammonium acetate (as the ammonia source) to yield a 2,4,5-trisubstituted imidazole.

Caption: Component relationship in Radziszewski Imidazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(3-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate

-

Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq, 1.29 g, 5 mmol), benzaldehyde (1.0 eq, 0.53 g, 5 mmol), and ammonium acetate (10.0 eq, 3.85 g, 50 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 100-110°C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1 v/v). The reaction is generally complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table shows representative data for the synthesis of various imidazole derivatives using different aldehydes in this protocol.

| Entry | Aldehyde (R-CHO) | Product Name | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl 4-(3-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate | 5.0 | 85 |

| 2 | 4-Chlorobenzaldehyde | Ethyl 4-(3-bromophenyl)-2-(4-chlorophenyl)-1H-imidazole-5-carboxylate | 5.5 | 82 |

| 3 | 4-Methoxybenzaldehyde | Ethyl 4-(3-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate | 4.5 | 89 |

| 4 | 2-Furaldehyde | Ethyl 4-(3-bromophenyl)-2-(furan-2-yl)-1H-imidazole-5-carboxylate | 6.0 | 78 |

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a powerful and adaptable precursor for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of quinoxalines and imidazoles demonstrate straightforward, high-yielding methodologies suitable for academic research and industrial drug development. The presence of the bromo-substituent in the final products offers a valuable site for further chemical elaboration, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for biological screening.

References

Application Notes and Protocols: Reactions of Ethyl 2-(3-bromophenyl)-2-oxoacetate with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the reaction of ethyl 2-(3-bromophenyl)-2-oxoacetate with various nucleophiles to synthesize heterocyclic compounds of interest in medicinal chemistry and drug development. The protocols focus on the synthesis of quinoxalinones, thiohydantoins, and hydantoins, which are key scaffolds in numerous biologically active molecules.

Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one via Reaction with o-Phenylenediamine

Application: Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of various antibiotics and exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters like ethyl 2-(3-bromophenyl)-2-oxoacetate with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.

Generalized Reaction Scheme:

A plausible reaction mechanism involves the initial condensation of one of the amino groups of o-phenylenediamine with the ketone carbonyl of the α-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the quinoxalinone ring system.

Experimental Protocol

This protocol is adapted from the synthesis of 3-ethylquinoxalin-2(1H)-one.

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-(3-bromophenyl)quinoxalin-2(1H)-one.

-

Dry the purified product under vacuum.

Data Presentation

Table 1: Representative Yields for the Synthesis of 3-Arylquinoxalin-2(1H)-ones

| Aryl Substituent | Nucleophile | Product | Yield (%) | Reference |

| Ethyl | o-Phenylenediamine | 3-Ethylquinoxalin-2(1H)-one | Not specified | Adapted Protocol |

| 3-Bromophenyl | o-Phenylenediamine | 3-(3-Bromophenyl)quinoxalin-2(1H)-one | Expected: Good | Proposed |

Experimental Workflow Diagram

Catalytic Applications of Ethyl 2-(3-bromophenyl)-2-oxoacetate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic asymmetric reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate and its derivatives. The primary application focuses on the synthesis of chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry for the preparation of enantiomerically pure drugs. Three key catalytic methodologies are presented: Biocatalytic Reduction using common and environmentally benign reagents, Noyori Asymmetric Hydrogenation, and Corey-Bakshi-Shibata (CBS) Reduction.

Biocatalytic Asymmetric Reduction

Biocatalytic methods offer a green and cost-effective alternative to traditional chemical reductions. Whole-cell biocatalysts, such as Daucus carota (carrot) and Saccharomyces cerevisiae (baker's yeast), contain oxidoreductase enzymes that can reduce prochiral ketones to chiral alcohols with high enantioselectivity under mild reaction conditions.

Application Note:

The asymmetric reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate using Daucus carota or Saccharomyces cerevisiae provides access to the corresponding (R)- or (S)-ethyl 2-(3-bromophenyl)-2-hydroxyacetate. These biocatalysts are advantageous due to their ready availability, low cost, and the elimination of the need for expensive and toxic metal catalysts and high-pressure hydrogenation equipment. The stereochemical outcome of the reduction can often be predicted by Prelog's rule.

Quantitative Data Summary:

The following table summarizes typical results for the biocatalytic reduction of α-keto esters. While specific data for ethyl 2-(3-bromophenyl)-2-oxoacetate is not extensively published, the data for analogous substrates demonstrate the potential of these methods.

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Daucus carota | Ethyl Benzoylformate | (R) | 85 | >99 | [1] |

| Daucus carota | Various β-ketoesters | (S) | up to 100 | up to 100 | |

| Saccharomyces cerevisiae | Ethyl Benzoylformate | (R) | High | >95 | [1] |

| Saccharomyces cerevisiae | Ethyl Acetoacetate | (S) | 70 | 94 |

Experimental Protocols:

Protocol 1: Asymmetric Reduction using Daucus carota (Carrot Root)

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

Fresh carrots (Daucus carota)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Orbital shaker

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Thoroughly wash and peel fresh carrots. Cut the carrots into thin slices (approximately 5 mm thick).

-

In a 250 mL Erlenmeyer flask, place 50 g of sliced carrots and add 100 mL of deionized water.

-

To this suspension, add 100 mg of ethyl 2-(3-bromophenyl)-2-oxoacetate.

-

Seal the flask and place it on an orbital shaker at 150 rpm at room temperature (25-30°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 24-hour intervals.

-

Upon completion (typically 48-72 hours), filter the reaction mixture through Celite to remove the carrot pulp.

-

Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the chiral ethyl 2-(3-bromophenyl)-2-hydroxyacetate.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Orbital shaker

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of warm (35-40°C) deionized water.

-

Add 10 g of active dry baker's yeast to the sucrose solution and stir for 30 minutes to activate the yeast.

-

Add 200 mg of ethyl 2-(3-bromophenyl)-2-oxoacetate to the fermenting yeast suspension.

-

Seal the flask and shake at 150 rpm at 30°C.

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 24-48 hours.

-

After completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.

-

Filter the mixture through a pad of Celite to remove the yeast cells, washing the Celite pad with additional ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting alcohol by column chromatography and determine the enantiomeric excess as described in Protocol 1.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and olefins using a ruthenium catalyst complexed with a chiral BINAP ligand. This reaction typically requires high pressures of hydrogen gas.

Application Note:

This method is particularly useful for the large-scale synthesis of chiral alcohols due to its high catalytic turnover numbers and excellent enantioselectivities. The choice of the (R)- or (S)-BINAP ligand determines the stereochemistry of the resulting alcohol. For the reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate, a Ru-BINAP catalyst can provide the corresponding chiral hydroxy ester in high yield and with excellent enantiomeric excess.

Quantitative Data Summary:

| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| RuCl₂[(R)-BINAP] | Methyl Acetoacetate | (R) | 100 | 99 | [2] |

| RuBr₂[(S)-BINAP] | Ethyl 2-oxopropanoate | (S) | 98 | 83 | [2] |

| RuCl₂[(S)-BINAP] | Ethyl Benzoylformate | (S) | 95 | 85 |

Experimental Protocol:

Protocol 3: Noyori Asymmetric Hydrogenation

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

[RuCl₂((R)-BINAP)]₂·NEt₃ (or the corresponding (S)-BINAP complex)

-

Anhydrous, degassed ethanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a glovebox or using Schlenk techniques, charge a glass liner for the autoclave with ethyl 2-(3-bromophenyl)-2-oxoacetate (e.g., 1 mmol).

-

Add the [RuCl₂((R)-BINAP)]₂·NEt₃ catalyst (0.001 to 0.01 mol%).

-

Add 10 mL of anhydrous, degassed ethanol.

-

Seal the glass liner and place it inside the high-pressure autoclave.

-

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for the required time (typically 12-24 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave, remove the reaction mixture, and concentrate it under reduced pressure.

-

Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source. This method is known for its high enantioselectivity and predictable stereochemical outcome.

Application Note:

The CBS reduction is an excellent method for laboratory-scale asymmetric synthesis. It does not require high-pressure equipment and generally proceeds with high enantioselectivity for a wide range of ketones. The reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate with the appropriate chiral CBS catalyst can yield either the (R) or (S) enantiomer of the corresponding alcohol in high optical purity.

Quantitative Data Summary:

| Catalyst | Borane Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-Me-CBS | BH₃·THF | Acetophenone | 95 | 97 | [3] |

| (S)-Me-CBS | BH₃·SMe₂ | Propiophenone | 90 | 95 | [3] |

| (R)-Bu-CBS | Catecholborane | α-Tetralone | 98 | 94 | [3] |

Experimental Protocol:

Protocol 4: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flasks and syringes

Procedure:

-

Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 0.1 mL of 1 M solution) to the flask.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the BH₃·THF solution (e.g., 0.6 mmol, 0.6 mL of 1 M solution) to the catalyst solution and stir for 10 minutes at 0°C.

-

In a separate dry flask under nitrogen, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1 mmol) in anhydrous THF (5 mL).

-

Cool the substrate solution to -78°C (dry ice/acetone bath).

-

Slowly add the pre-formed catalyst-borane complex from step 4 to the substrate solution via a syringe or cannula.

-

Stir the reaction mixture at -78°C and monitor its progress by TLC.

-

Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of methanol (2 mL) at -78°C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

-

Stir for 30 minutes, then extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography and determine the enantiomeric excess.

Visualization of Workflows and Pathways

Diagram 1: General Asymmetric Reduction Pathway

Caption: General pathway for the asymmetric reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate.

Diagram 2: Experimental Workflow for Biocatalytic Reduction

Caption: A typical experimental workflow for biocatalytic asymmetric reduction.

References

Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates, namely quinoxalines and hydantoins, using ethyl 2-(3-bromophenyl)-2-oxoacetate as a versatile starting material. The methodologies described are based on established synthetic transformations and are intended to be a practical guide for laboratory-scale preparations.

Introduction

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a valuable building block in medicinal chemistry due to its dual reactive sites: an α-ketoester functionality. The presence of a bromine atom on the phenyl ring offers a site for further functionalization, such as cross-coupling reactions, allowing for the generation of diverse molecular scaffolds. This document outlines two primary applications of this starting material in the synthesis of heterocycles of pharmaceutical interest.

Application 1: Synthesis of Ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The reaction of an α-ketoester with an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalines.

Reaction Pathway

The synthesis proceeds via a condensation reaction between ethyl 2-(3-bromophenyl)-2-oxoacetate and o-phenylenediamine, followed by an intramolecular cyclization and dehydration to afford the quinoxaline ring system.

Experimental Protocol

Materials:

-

Ethyl 2-(3-bromophenyl)-2-oxoacetate

-

o-Phenylenediamine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq) in absolute ethanol.

-

To this solution, add o-phenylenediamine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate.

-

Dry the purified product under vacuum.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis of ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate.

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | To be determined experimentally |

| Appearance | Crystalline solid |

| ¹H NMR | Peaks corresponding to aromatic and ethyl protons |

| ¹³C NMR | Peaks corresponding to quinoxaline and ester carbons |

| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₇H₁₃BrN₂O₂ |

Application 2: Synthesis of 5-(3-bromophenyl)-5-(ethoxycarbonyl)hydantoin